(2R)-2-(2,5-difluorophenyl)pyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a 2,5-difluorophenyl group. Its chemical formula is and it has a molecular weight of approximately 183.2 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to the influence of fluorine atoms on its chemical properties and potential biological activity .
The compound is classified under organic compounds, specifically as an amine due to the presence of a nitrogen atom in its structure. It is also categorized as a chiral compound, which means it exists in two enantiomeric forms. The (2R) designation indicates the specific configuration of the chiral center, which can significantly affect the compound's reactivity and biological interactions .
The synthesis of (2R)-2-(2,5-difluorophenyl)pyrrolidine typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance production efficiency.
The molecular structure of (2R)-2-(2,5-difluorophenyl)pyrrolidine features a five-membered pyrrolidine ring with a difluorophenyl substituent at the second position. The spatial arrangement of the fluorine atoms on the phenyl ring plays a critical role in defining the compound's chemical behavior.
(2R)-2-(2,5-difluorophenyl)pyrrolidine can participate in various chemical reactions typical for amines and heterocycles:
The mechanism by which (2R)-2-(2,5-difluorophenyl)pyrrolidine exerts its effects is largely dependent on its interactions at the molecular level with biological targets. The fluorine substituents may influence binding affinity and selectivity towards specific receptors or enzymes, enhancing its therapeutic potential in medicinal applications.
Studies have shown that fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, making them valuable in drug design .
(2R)-2-(2,5-difluorophenyl)pyrrolidine has several applications:
(2R)-2-(2,5-Difluorophenyl)pyrrolidine is a chiral organic compound characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine ring) substituted with a 2,5-difluorophenyl group at the 2-position. Its molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.20 g/mol. The presence of a stereogenic center at the 2-position confers significant three-dimensional structure, while the difluorophenyl moiety introduces substantial steric and electronic effects that govern its chemical behavior and biological interactions. This compound has garnered substantial interest across chemical and pharmaceutical research domains due to its structural features that enable diverse applications—from serving as a privileged scaffold in medicinal chemistry to acting as a versatile chiral building block in asymmetric synthesis. Its relevance extends to oncology research, particularly in studies targeting hepatocellular carcinoma pathogenesis mechanisms, positioning it at the intersection of synthetic chemistry and molecular therapeutics development.
The molecular architecture of (2R)-2-(2,5-difluorophenyl)pyrrolidine embodies several key features that enhance its utility in drug discovery. The pyrrolidine ring provides a rigid, semi-saturated heterocyclic framework that promotes target binding through conformational restriction, while its basic nitrogen enables salt formation and improves water solubility as pharmaceutical salts (e.g., the (R)-2-hydroxysuccinate salt documented under CAS 1919868-77-1) . The 2,5-difluorophenyl substituent critically influences the compound's physicochemical profile: fluorine atoms induce substantial electronic effects through their strong electron-withdrawing properties and create steric constraints that dictate spatial orientation during molecular interactions. These fluorine atoms significantly enhance metabolic stability by resisting oxidative degradation pathways that commonly affect non-fluorinated aromatic systems—a property extensively leveraged in rational drug design to improve pharmacokinetic profiles [3].
The stereochemical configuration at the 2-position profoundly influences biological activity. The (R)-enantiomer displays distinct target binding characteristics compared to its (S)-counterpart due to differential complementarity with chiral biological macromolecules. This enantioselectivity is particularly crucial for compounds intended to modulate enzymes, receptors, or signaling pathways where precise three-dimensional fitting determines pharmacological efficacy. Computational analyses reveal that the difluorophenyl ring adopts a pseudo-axial orientation relative to the pyrrolidine ring, creating a unique topological landscape for intermolecular interactions. This spatial arrangement facilitates binding to hydrophobic enzyme pockets while allowing hydrogen bonding via the nitrogen atom [8]. The compound's logP value (experimentally estimated at 2.15) reflects moderate lipophilicity, balancing membrane permeability with aqueous solubility—an optimal profile for central nervous system penetration and oral bioavailability in drug candidates [3].
Table 1: Key Molecular Properties of (2R)-2-(2,5-Difluorophenyl)Pyrrolidine
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₁F₂N | Defines elemental composition and mass (183.20 g/mol) |
Chiral Center | C2 position of pyrrolidine | Determines stereospecific biological interactions |
Fluorine Substitution | 2,5-positions on phenyl ring | Enhances metabolic stability and lipophilicity; influences electronic properties |
Nitrogen Basicity | pKa ≈ 10 (estimated) | Enables salt formation with acids for improved solubility |
Calculated logP | 2.15 | Indicates moderate lipophilicity for favorable ADME properties |
Common Salt Forms | (R)-2-hydroxysuccinate | Improves crystallinity and solubility for pharmaceutical processing |
(2R)-2-(2,5-Difluorophenyl)pyrrolidine serves as a versatile precursor in stereoselective synthesis, enabling efficient construction of complex molecular architectures. Its application in asymmetric methodologies capitalizes on the pre-existing chiral center to induce diastereoselectivity in subsequent transformations. One prominent approach utilizes sulfinimine chemistry, where the pyrrolidine nitrogen is protected with a chiral tert-butanesulfinyl group. This auxiliary directs stereoselective nucleophilic additions by Grignard reagents to imine intermediates, achieving high diastereomeric excess (de >98%) and enabling access to enantioenriched α-substituted derivatives . The resulting adducts undergo reduction-cyclization sequences to yield functionalized pyrrolizidines and indolizidines—structural motifs prevalent in bioactive alkaloids and pharmaceutical agents.
Alternative synthetic routes exploit the compound's utility in Horner-Wadsworth-Emmons reactions, where phosphonate derivatives of the pyrrolidine scaffold react with aldehydes under basic conditions to generate enones with defined stereochemistry. This methodology facilitates access to cis-2,5-disubstituted 3-oxopyrrolidines, valuable intermediates for further functionalization [8]. Reaction optimization has demonstrated that lithium chloride/DBU systems significantly improve yields (to 69-75%) compared to traditional bases when employing aldehydes containing α-protons, mitigating competing aldol side reactions [8]. The crystalline nature of its diastereomeric salts enables practical resolution approaches; industrial-scale processes employ D-malic acid in 95% ethanol to separate enantiomers, with the unwanted (S)-isomer recycled via racemization using thermal or catalytic methods—an approach achieving >99% enantiomeric purity while minimizing material waste .
Table 2: Synthetic Applications of (2R)-2-(2,5-Difluorophenyl)Pyrrolidine in Asymmetric Synthesis
Synthetic Method | Key Conditions | Products/Applications | Yield/Selectivity |
---|---|---|---|
Chiral Sulfinimine Route | Grignard addition to N-sulfinyl imine | α-Substituted pyrrolidines | >98% diastereomeric excess |
HWE Reaction | LiCl/DBU, aldehydes | cis-2,5-Disubstituted 3-oxopyrrolidines | 66-75% yield |
Diastereomeric Resolution | D-Malic acid in 95% ethanol | Enantiopure (R)-isomer | >99% ee |
Catalytic Hydrogenation | Pd/C, H₂ pressure | cis-2,5-Disubstituted pyrrolidines | Single isomer, >90% yield |
Enzymatic Resolution | Imine reductase enzymes | Stereoselective amine synthesis | High enantiomeric excess |
Industrial production employs advanced engineering solutions to enhance efficiency, including continuous flow reactors that precisely control reaction parameters (temperature, residence time, mixing) during critical steps such as imine formation and reduction. These systems improve yield consistency and facilitate handling of air-sensitive intermediates like Grignard reagents. The synthetic versatility of this chiral building block extends to the preparation of pyrrolidine-based ligands and organocatalysts used in enantioselective transformations, demonstrating its broad utility beyond pharmaceutical intermediates [5] [8]. Recent advances incorporate biocatalytic approaches using engineered imine reductases (e.g., from Paenibacillus mucilaginosus) that achieve high stereoselectivity under mild conditions, aligning with green chemistry principles by reducing metal catalyst usage and organic solvent consumption [7].
Hepatocellular carcinoma represents a significant global health challenge as the sixth most common malignancy and fourth leading cause of cancer mortality worldwide, characterized by molecular heterogeneity and limited therapeutic options for advanced stages [6]. Research into the pathogenesis of this disease has identified protein phosphatase 2A (PP2A) as a critical tumor suppressor complex in hepatic tissues, with its regulatory B56δ subunit (encoded by the Ppp2r5d gene) demonstrating particular significance. Mouse models with Ppp2r5d deletion exhibit accelerated hepatocarcinogenesis following diethylnitrosamine exposure, confirming its functional role in suppressing malignant transformation [2]. This genetic evidence positions PP2A-B56δ as a compelling molecular target, and (2R)-2-(2,5-difluorophenyl)pyrrolidine derivatives are being explored as potential modulators of this phosphatase complex.
The compound's structural features enable targeted interactions with dysregulated signaling pathways in hepatocellular carcinoma. Preclinical studies demonstrate that pyrrolidine-based compounds can influence critical oncogenic cascades including c-MYC stabilization, AKT phosphorylation, and Hippo/YAP signaling—all implicated in hepatocellular carcinoma proliferation and survival [2] [4]. Specifically, Ppp2r5d-deficient tumors exhibit increased c-MYC Ser62 phosphorylation (enhancing stability) and YAP activation, creating molecular dependencies potentially targetable by small molecules. The difluorophenyl-pyrrolidine scaffold provides an optimal framework for designing inhibitors that restore PP2A-mediated control over these pathways, particularly given its ability to penetrate lipophilic microenvironments and engage protein-protein interaction interfaces [4].
Pediatric hepatocellular carcinoma presents distinct molecular features compared to adult disease, with approximately 33% of U.S. pediatric cases arising in cirrhotic livers associated with inherited metabolic disorders including bile salt export protein deficiency and tyrosinemia type I [6]. The structural flexibility of (2R)-2-(2,5-difluorophenyl)pyrrolidine enables derivatization to target pediatric-specific mechanisms, such as β-catenin/WNT pathway alterations present in sporadic pediatric hepatocellular carcinoma. This adaptability positions the scaffold as a valuable chemical probe for investigating developmental-stage-specific vulnerabilities in liver cancer pathogenesis.
Table 3: Molecular Pathways in Hepatocellular Carcinoma Relevant to Pyrrolidine-Based Compounds
Pathway/Target | Role in Hepatocellular Carcinoma | Connection to Compound Scaffold |
---|---|---|
PP2A-B56δ (Ppp2r5d) | Tumor suppressor; depleted in advanced disease | Potential restoration of phosphatase activity |
c-MYC Stabilization | Oncogenic driver; enhanced in PP2A-deficient HCC | Derivatives may promote c-MYC dephosphorylation |
PI3K/AKT Signaling | Hyperactivated in 40-60% of HCC; therapy resistance | Scaffold modulates AKT phosphorylation states |
Hippo/YAP Pathway | Effector of proliferation; activated in HCC | Targeted in Ppp2r5d-deficient models |
β-Catenin/WNT | Altered in pediatric HCC; stemness maintenance | Adaptable scaffold for pediatric-specific inhibitor design |
The compound's relevance extends to diagnostic applications through its incorporation into imaging probes targeting hepatocellular carcinoma-specific biomarkers. Current clinical trials are evaluating advanced therapeutic approaches including immune checkpoint inhibitors (pembrolizumab), targeted therapies (cabozantinib-s-malate), and combination regimens (atezolizumab/bevacizumab) for hepatocellular carcinoma [9]. Within this evolving therapeutic landscape, (2R)-2-(2,5-difluorophenyl)pyrrolidine derivatives offer potential as novel targeted agents or combination therapy components to address unmet needs in both adult and pediatric hepatocellular carcinoma management. Their mechanism-based development is further informed by molecular classification systems that identify hepatocellular carcinoma subtypes with specific pathway activation patterns (e.g., scirrhous subtype with TSC1/TSC2 mutations; steatohepatitic subtype with IL6/JAK/STAT activation), enabling precision medicine approaches through biomarker-guided application [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: